N-(2,5-DIMETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
Description
N-(2,5-Dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a structurally complex small molecule featuring a spirocyclic triazaspiro[4.5]deca-1,3-diene core, a 2,5-dimethoxyphenyl acetamide moiety, and a phenyl-substituted triazole ring. Its synthesis and structural characterization often rely on X-ray crystallography, with refinement typically performed using programs like SHELXL . The compound’s biological activity (e.g., kinase inhibition or antimicrobial properties) is hypothesized to arise from its ability to engage in hydrogen bonding via the acetamide group and π-π stacking interactions through its aromatic systems.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-28-13-11-24(12-14-28)26-22(17-7-5-4-6-8-17)23(27-24)32-16-21(29)25-19-15-18(30-2)9-10-20(19)31-3/h4-10,15H,11-14,16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCCAIJITFQWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features a complex arrangement that includes a dimethoxyphenyl group and a triazaspiro structure, which may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising aspects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structural classes exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar scaffolds have shown Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
- Antifungal Properties : Some related compounds have demonstrated antifungal activity against various fungi, including those from the Candida genus. The mechanisms often involve inhibition of critical enzymatic pathways or disruption of cell wall synthesis .
- Cytotoxicity : Evaluations using cell lines have indicated that compounds within this class may possess cytotoxic properties against cancerous cells. For example, studies have shown that certain derivatives can induce apoptosis in human colon cancer cells by activating specific cellular pathways .
Antimicrobial Studies
A study focusing on the antimicrobial properties of structurally similar compounds found that certain derivatives exhibited strong antibacterial activity. The binding interactions with target enzymes such as DNA gyrase were characterized through molecular docking studies, revealing significant binding energies comparable to established antibiotics .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3g | Micrococcus luteus | Not specified |
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that it may inhibit cell proliferation and induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential .
Case Studies
- Case Study on Antibacterial Activity :
- A series of experiments evaluated the efficacy of various derivatives against clinical strains of bacteria. The results indicated that modifications to the phenyl group significantly enhanced antibacterial potency.
- Case Study on Antifungal Activity :
- Another investigation focused on the antifungal properties against Candida albicans, demonstrating that certain modifications led to increased inhibition zones compared to control treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs, focusing on structural features, crystallographic refinement methodologies, and inferred pharmacological properties.
Table 1: Structural and Methodological Comparison
Key Findings:
Spirocyclic Core Variations: The target compound and its analogs share a spirocyclic triazaspiro backbone but differ in ring saturation (e.g., deca-1,3-diene vs. decane).
Substituent Effects :
- Electron-donating groups (e.g., 2,5-dimethoxyphenyl) in the target compound promote solubility in polar solvents, whereas electron-withdrawing groups (e.g., 4-nitrophenyl) in analog 4 reduce solubility but improve binding to hydrophobic enzyme pockets .
Crystallographic Refinement :
- SHELXL was used for refining the target compound and analog 4, achieving R-factors < 5% in both cases. Analog 2, refined using SHELXTL (a Bruker AXS variant of SHELXL), showed marginally higher residuals due to disorder in the dichlorophenyl group .
Interaction Profiles :
- The sulfanyl acetamide group in the target compound forms stronger N–H⋯O hydrogen bonds (2.8–3.0 Å) compared to the thione group in analog 2 (S⋯Cl, 3.4 Å), suggesting superior target engagement in aqueous environments.
Methodological Insights from SHELX Software
The structural comparisons above rely heavily on crystallographic data refined using SHELX programs. For instance:
- SHELXL’s robust handling of anisotropic displacement parameters was critical for modeling the spirocyclic core’s thermal motion in the target compound .
- SHELXTL’s integration with Bruker instrumentation enabled rapid data collection for analog 2, though manual intervention was required to address disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
